molecular formula C12H8N4O3 B14867516 (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione

(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione

Cat. No.: B14867516
M. Wt: 256.22 g/mol
InChI Key: RCNDROTXQOMYLX-WLRTZDKTSA-N
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Description

(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a triazole ring, which is a common motif in medicinal chemistry due to its stability and ability to participate in various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione typically involves the condensation of a chroman-2,4-dione derivative with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and may require a solvent like ethanol or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity. The specific details of industrial production methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or chroman rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity. These properties make it a valuable tool for studying biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its triazole and chroman moieties are known to interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile chemical structure allows for the design of products with specific properties and functions.

Mechanism of Action

The mechanism of action of (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The chroman moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione: The compound itself.

    (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2-one: A similar compound with a different oxidation state.

    (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-4-one: Another related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific combination of a triazole ring and a chroman-2,4-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

4-hydroxy-3-[(E)-1H-1,2,4-triazol-5-yliminomethyl]chromen-2-one

InChI

InChI=1S/C12H8N4O3/c17-10-7-3-1-2-4-9(7)19-11(18)8(10)5-13-12-14-6-15-16-12/h1-6,17H,(H,14,15,16)/b13-5+

InChI Key

RCNDROTXQOMYLX-WLRTZDKTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=NN3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=NN3)O

Origin of Product

United States

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